Bienvenue dans la boutique en ligne BenchChem!

(3-Amino-1-methylpyrazol-4-yl)methanol

Lipophilicity XLogP Drug-likeness

(3-Amino-1-methylpyrazol-4-yl)methanol (CAS 1783339-62-7) is a 1-methyl-3-aminopyrazole derivative bearing a hydroxymethyl substituent at the 4-position, with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol. The compound features both a nucleophilic primary amino group and a primary alcohol, making it a versatile building block for medicinal chemistry and organic synthesis.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Cat. No. B7961809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1-methylpyrazol-4-yl)methanol
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N)CO
InChIInChI=1S/C5H9N3O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3,(H2,6,7)
InChIKeyYOEVPDXRTUBNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-1-methylpyrazol-4-yl)methanol: Core Properties for Scientific Procurement


(3-Amino-1-methylpyrazol-4-yl)methanol (CAS 1783339-62-7) is a 1-methyl-3-aminopyrazole derivative bearing a hydroxymethyl substituent at the 4-position, with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol [1]. The compound features both a nucleophilic primary amino group and a primary alcohol, making it a versatile building block for medicinal chemistry and organic synthesis [1]. Its computed physicochemical profile includes an XLogP3-AA of -0.4, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64.1 Ų [1].

Why (3-Amino-1-methylpyrazol-4-yl)methanol Cannot Be Simply Replaced by In-Class Analogs


Although the (3-amino-1-methylpyrazol-4-yl)methanol scaffold shares a common pyrazole core with several related derivatives, seemingly minor structural modifications—particularly the N1-methylation and the simultaneous presence of both 3-amino and 4-hydroxymethyl groups—can alter lipophilicity, hydrogen-bonding capacity, electronic basicity, and aqueous solubility in ways that profoundly influence downstream reactivity and biological target engagement [1]. Directly interchanging this compound with its des-methyl analog (3-amino-1H-pyrazol-4-yl)methanol or with derivatives lacking either the amino or the hydroxymethyl group risks altered reaction selectivity, shifted pharmacokinetic profiles, and compromised synthetic efficiency. The quantitative evidence below demonstrates exactly where these critical differences arise.

Quantitative Differentiation Evidence for (3-Amino-1-methylpyrazol-4-yl)methanol


Increased Lipophilicity vs. Des-Methyl Analog Drives Membrane Permeability

N1-Methylation increases the computed lipophilicity of (3-Amino-1-methylpyrazol-4-yl)methanol compared to its des-methyl counterpart, (3-amino-1H-pyrazol-4-yl)methanol. The XLogP3-AA value rises from -0.5 for the des-methyl analog to -0.4 for the target compound, reflecting a measurable increase in partition coefficient [1][2]. This is consistent with the well-documented effect of N-alkylation in reducing the polarity of heterocyclic scaffolds, thereby enhancing passive membrane permeability.

Lipophilicity XLogP Drug-likeness

Reduced Hydrogen-Bond Donor Count Improves Permeability and Target Engagement

The N1-methyl group of (3-Amino-1-methylpyrazol-4-yl)methanol eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog, which bears an additional N–H donor. The target compound has 2 HBDs and a TPSA of 64.1 Ų, whereas the des-methyl analog has 3 HBDs and a TPSA of 74.9 Ų [1][2]. In medicinal chemistry, HBD count and TPSA are inversely correlated with passive membrane permeability and oral absorption, with lower values being more desirable for crossing biological membranes [3].

Hydrogen bonding Drug design Permeability

N-Methylation Enhances Pyrazole Basicity for Improved Target Interactions

Gas-phase experimental measurements demonstrate that N1-methylation increases the proton affinity (PA) of pyrazoles by an average of 5.9 kcal/mol compared to their N–H counterparts, as determined by Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry across a set of seven C4-substituted pyrazoles [1]. This enhanced basicity is attributed to the electron-donating effect of the methyl group, which stabilizes the protonated form. For (3-Amino-1-methylpyrazol-4-yl)methanol, this implies stronger hydrogen-bond acceptor capability at the pyridine-like nitrogen, which can reinforce key interactions within kinase ATP-binding pockets and other biological targets.

Basicity Proton affinity Kinase inhibition

High Aqueous Solubility Facilitates Handling and Reaction Development

(3-Amino-1-methylpyrazol-4-yl)methanol is reported to have an aqueous solubility of 191 g/L, classified as 'Very Soluble' . While direct comparative solubility data for the des-methyl or des-hydroxymethyl analogs under identical conditions are not available, this high water solubility stands in contrast to many structurally similar pyrazole building blocks that exhibit more limited solubility due to lower polarity. For instance, 3-amino-1-methylpyrazole (lacking the hydroxymethyl group) has a predicted logP of approximately -0.1 and lacks the hydrophilic alcohol moiety that contributes to the high solubility of the target compound [1]. The combination of the hydroxymethyl group and the polar amino substituent likely synergistically enhances aqueous solubility relative to less functionalized analogs.

Solubility Process chemistry Building block

Orthogonal Amino and Hydroxyl Functionalities Enable Regioselective Derivatization

The simultaneous presence of a primary amino group and a primary alcohol on the pyrazole core allows for sequential, chemoselective transformations that are not possible with analogs lacking one of these groups. For example, the amino group can be selectively acylated, sulfonylated, or converted to a urea in the presence of the free hydroxyl, or vice versa, the hydroxyl can be oxidized, esterified, or etherified while the amino group remains protected . By contrast, (1-methyl-1H-pyrazol-4-yl)methanol (CAS 112029-98-8), which lacks the 3-amino group, cannot participate in amine-directed coupling reactions, and 3-amino-1-methylpyrazole (CAS 1904-31-0), which lacks the 4-hydroxymethyl group, has only a single reactive handle for diversification [1][2].

Orthogonal protection Bioconjugation Medicinal chemistry

High-Value Application Scenarios for (3-Amino-1-methylpyrazol-4-yl)methanol


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

In hit-to-lead programs targeting kinases, the N1-methyl group of (3-Amino-1-methylpyrazol-4-yl)methanol imparts a favorable XLogP of -0.4 compared to the des-methyl analog (-0.5), enhancing passive permeability while maintaining acceptable aqueous solubility (191 g/L) [1]. This balance is critical for achieving cellular activity without compromising solubility-driven developability. The increased proton affinity (~5.9 kcal/mol) further strengthens hydrogen-bonding interactions with the kinase hinge region [3].

Parallel Library Synthesis Exploiting Orthogonal Reactive Handles

The presence of both a primary amine and a primary alcohol enables chemists to perform sequential, protecting-group-controlled derivatizations in one pot or in rapid succession. This dual functionality supports the construction of diverse compound libraries with 2D diversity, where the amine is elaborated into amides, ureas, or sulfonamides, and the alcohol is independently oxidized, esterified, or alkylated . This reduces the number of synthetic steps and purification cycles compared to using mono-functional building blocks [4][5].

Aqueous-Phase Bioconjugation and Prodrug Design

With an aqueous solubility of 191 g/L, (3-Amino-1-methylpyrazol-4-yl)methanol is exceptionally well-suited for bioconjugation reactions performed in aqueous buffers, such as NHS-ester coupling to the amino group or periodate oxidation of the alcohol . This high solubility reduces the need for organic co-solvents, minimizing protein denaturation risk. The lower HBD count (2 vs. 3 for des-methyl) also predicts better cell permeability for prodrug constructs intended for intracellular delivery [1][2].

Synthesis of N-Methylpyrazole-Containing Pharmaceuticals

Many FDA-approved kinase inhibitors and anti-inflammatory agents incorporate an N-methylpyrazole motif for metabolic stability and target affinity. (3-Amino-1-methylpyrazol-4-yl)methanol serves as a direct precursor to such motifs, providing the N1-methyl group pre-installed and eliminating the need for post-synthetic N-alkylation, which often suffers from poor regioselectivity and low yields . The compound's refrigerated storage recommendation underscores the importance of proper handling to maintain high purity (>95%) for GMP-like intermediate supply chains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Amino-1-methylpyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.